
Spectroscopic Analysis of Isoxazole Carboxylic
Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Ethyl-isoxazole-4-carboxylic acid

Cat. No.: B158690 Get Quote

Disclaimer: Direct experimental spectroscopic data for 5-Ethyl-isoxazole-4-carboxylic acid is

not readily available in the public domain. This guide will provide a detailed overview of the

expected spectroscopic characteristics of this compound based on the available data for the

closely related analogue, 5-Methylisoxazole-4-carboxylic acid. The principles and

methodologies described herein are directly applicable to the analysis of 5-Ethyl-isoxazole-4-
carboxylic acid.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing an in-depth look at the spectroscopic characterization of isoxazole

carboxylic acids.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 5-Ethyl-isoxazole-4-
carboxylic acid, extrapolated from data for 5-Methylisoxazole-4-carboxylic acid and general

principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet 1H -COOH

~8.5 Singlet 1H Isoxazole C3-H

~2.8 Quartet 2H -CH₂CH₃

~1.3 Triplet 3H -CH₂CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~165-185 -COOH

~170 Isoxazole C5

~160 Isoxazole C3

~110 Isoxazole C4

~20 -CH₂CH₃

~12 -CH₂CH₃

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values

may vary depending on the solvent and experimental conditions.[1]

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Description

2500-3300 (broad)
O-H stretch of carboxylic acid (hydrogen-

bonded)

~1710-1760 C=O stretch of carboxylic acid

~1600 C=N stretch of isoxazole ring

~1400-1500 C=C stretch of isoxazole ring

~1200-1300 C-O stretch of carboxylic acid

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to

hydrogen bonding.[1][2]

Table 3: Mass Spectrometry (MS) Data
m/z Interpretation

141.04 [M]⁺ (Molecular Ion for C₆H₇NO₃)

124 [M-OH]⁺

96 [M-COOH]⁺

Note: This data is for the molecular formula of 5-Ethyl-isoxazole-4-carboxylic acid
(C₆H₇NO₃). Fragmentation patterns may vary based on the ionization technique used.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-Ethyl-isoxazole-4-carboxylic acid would be dissolved in a deuterated solvent,

such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A typical

concentration would be 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be acquired on a 400

MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million

(ppm) relative to Tetramethylsilane (TMS) as an internal standard. For the acidic proton of the

carboxylic acid, its signal may be broad and its chemical shift can be concentration-dependent.

[1]
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Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is

recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used,

where the sample is mixed with potassium bromide and pressed into a thin pellet.[3]

Mass Spectrometry (MS)
Mass spectral data can be acquired using various ionization techniques such as Electrospray

Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is typically dissolved in a

suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. This

technique is useful for determining the molecular weight of the compound. EI-MS can provide

information about the fragmentation pattern, which aids in structural elucidation.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like 5-Ethyl-isoxazole-4-carboxylic acid.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Key Structural Features and Spectroscopic Correlations
This diagram highlights the key structural components of 5-Ethyl-isoxazole-4-carboxylic acid
and their correlation to the expected spectroscopic signals.
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5-Ethyl-isoxazole-4-carboxylic acid

Expected Spectroscopic Signals

¹H: ~12.0 ppm (s, 1H)
IR: 2500-3300 cm⁻¹ (broad)

¹³C: ~165-185 ppm
IR: ~1710-1760 cm⁻¹ ¹H: ~8.5 ppm (s, 1H) ¹H: ~2.8 ppm (q, 2H)

¹³C: ~20 ppm
¹H: ~1.3 ppm (t, 3H)

¹³C: ~12 ppm

Click to download full resolution via product page

Caption: Structural Features and Correlated Spectroscopic Signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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